molecular formula C12H20ClNOS B12690401 Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-5'-ol, hydrochloride CAS No. 159553-29-4

Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-5'-ol, hydrochloride

Cat. No.: B12690401
CAS No.: 159553-29-4
M. Wt: 261.81 g/mol
InChI Key: PFJJCQUWFXZOKF-UHFFFAOYSA-N
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Description

Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decan)-5’-ol, hydrochloride is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the spiro linkage. The final step involves the addition of the hydrochloride group to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules to understand its potential as a therapeutic agent.

Medicine

In medicine, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its spiro structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives and thiazolidine-containing molecules. Examples include Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one and Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-amine.

Uniqueness

What sets Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride apart is its specific combination of functional groups and its spiro structure. This unique arrangement gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

159553-29-4

Molecular Formula

C12H20ClNOS

Molecular Weight

261.81 g/mol

IUPAC Name

spiro[1,3-thiazolidine-2,4'-adamantane]-1'-ol;hydrochloride

InChI

InChI=1S/C12H19NOS.ClH/c14-11-5-8-3-9(6-11)12(10(4-8)7-11)13-1-2-15-12;/h8-10,13-14H,1-7H2;1H

InChI Key

PFJJCQUWFXZOKF-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(N1)C3CC4CC2CC(C4)(C3)O.Cl

Origin of Product

United States

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